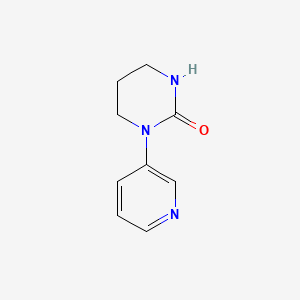![molecular formula C41H29N5 B8491123 N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline](/img/structure/B8491123.png)
N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline
描述
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline is a complex organic compound that features multiple aromatic rings and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the bipyridine moiety, and finally, the attachment of the diphenylamine group. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and various solvents like toluene and ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction setups can be employed to increase yield and efficiency. The use of high-throughput screening methods can also optimize reaction conditions and identify the most effective catalysts and reagents.
化学反应分析
Types of Reactions
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for new pharmaceuticals.
Industry
In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The benzimidazole core is particularly known for its ability to inhibit certain enzymes, making it useful in therapeutic applications.
相似化合物的比较
Similar Compounds
- N,N-diphenyl-4-(6’-(1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline
- N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-4-yl)aniline
Uniqueness
N,N-diphenyl-4-(6’-(1-phenyl-1H-benzo[d]imidazol-2-yl)-3,3’-bipyridin-6-yl)aniline stands out due to its specific arrangement of aromatic rings and heterocyclic structures. This unique configuration imparts distinct electronic and chemical properties, making it particularly useful in applications like organic electronics and medicinal chemistry.
属性
分子式 |
C41H29N5 |
|---|---|
分子量 |
591.7 g/mol |
IUPAC 名称 |
N,N-diphenyl-4-[5-[6-(1-phenylbenzimidazol-2-yl)pyridin-3-yl]pyridin-2-yl]aniline |
InChI |
InChI=1S/C41H29N5/c1-4-12-33(13-5-1)45(34-14-6-2-7-15-34)36-24-20-30(21-25-36)37-26-22-31(28-42-37)32-23-27-39(43-29-32)41-44-38-18-10-11-19-40(38)46(41)35-16-8-3-9-17-35/h1-29H |
InChI 键 |
PMXQAZNSPSQQLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
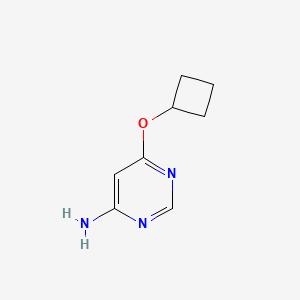
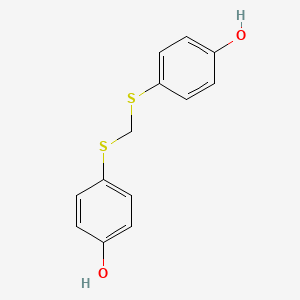
![Acetic acid,2-[(7-bromo-2,3-dihydro-3-oxo-1h-isoindol-5-yl)oxy]-,1,1-dimethylethyl ester](/img/structure/B8491050.png)
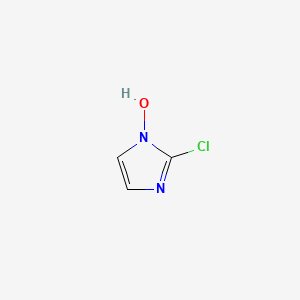
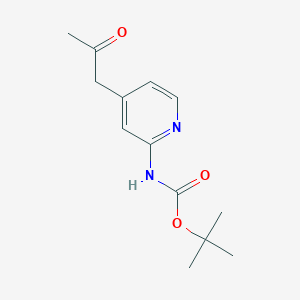
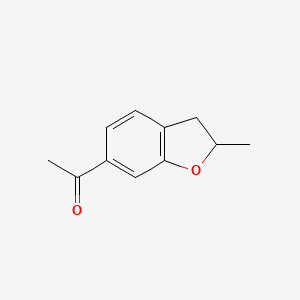
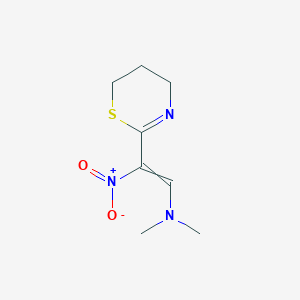
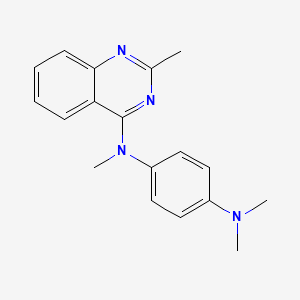
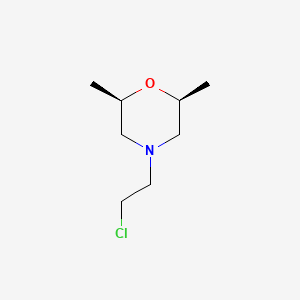
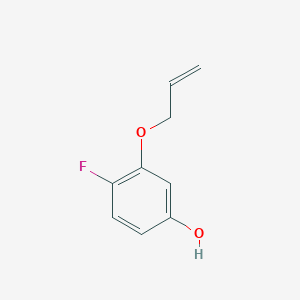
![3-[(1-benzylpiperidin-4-yl)oxy]propanoic acid](/img/structure/B8491094.png)
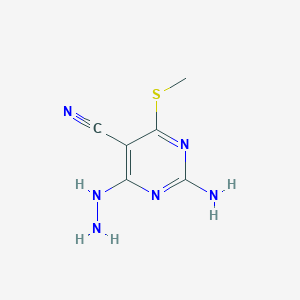
![Ethyl4-hydroxypyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B8491109.png)
